

An In-depth Technical Guide to the Chemical Properties of mPGES1-IN-3

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Compound of Interest

Compound Name: mPGES1-IN-3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **mPGES1-IN-3**, a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the mPGES-1 pathway.

Introduction

mPGES1-IN-3, also known as compound 17d, is a novel, highly potent, and selective small molecule inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1)[1]. mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway and is often upregulated during inflammation. The selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammatory diseases and pain, potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes[2][3]. This guide details the chemical properties, biological activity, and the experimental procedures used to characterize this compound.

Chemical Properties

mPGES1-IN-3 is a complex heterocyclic molecule with the systematic IUPAC name 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1]

[2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide[1]. Its key chemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1] [2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide	[1]
Synonyms	Compound 17d	[1][4][5]
CAS Number	1469976-70-2	[5]
Molecular Formula	C26H18Cl F5N4O3	[1]
Molecular Weight	576.9 g/mol	[1]

Biological Activity

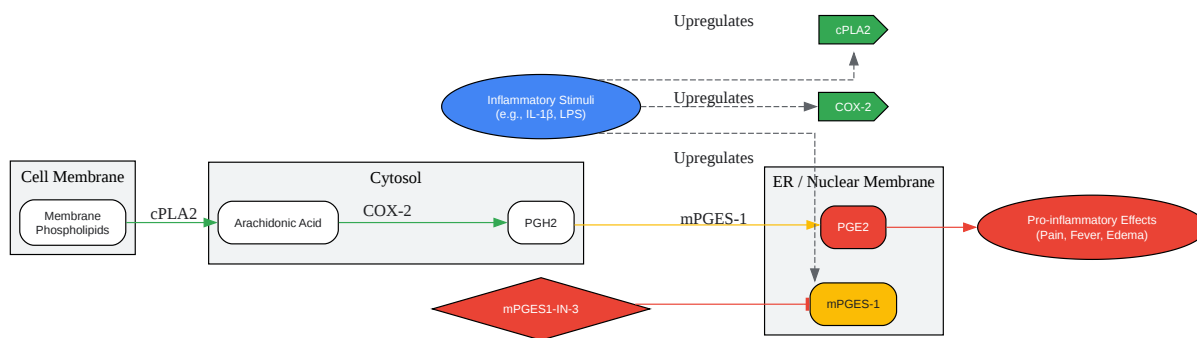
mPGES1-IN-3 has been demonstrated to be a potent and selective inhibitor of human mPGES-1. Its inhibitory activity has been confirmed in enzymatic, cellular, and human whole blood assays. The compound shows significantly less activity against rodent mPGES-1, highlighting species-specific differences[1][4].

Assay	Species	IC50	Reference
mPGES-1 Enzyme Assay	Human	8 nM	[1] [5]
Guinea Pig	10.79 nM	[1] [4]	
Rat	>10,000 nM	[1]	
Mouse	>10,000 nM	[1]	
A549 Cell-Based Assay	Human	16.24 nM	[1] [5]
Human Whole Blood Assay	Human	249.9 nM	[1] [5]

Furthermore, **mPGES1-IN-3** has shown excellent selectivity over other enzymes in the prostanoïd synthesis pathway, including mPGES-2, cPGES, COX-1, and COX-2[\[1\]](#).

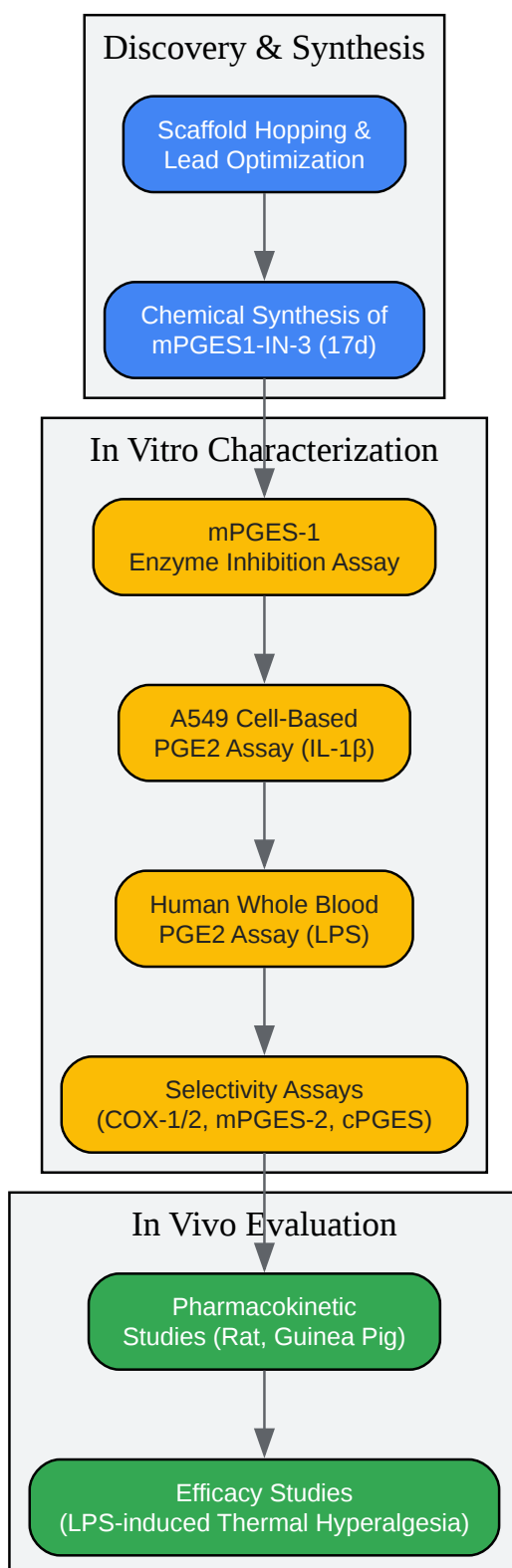
Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mPGES-1 signaling pathway and the experimental workflows used to characterize **mPGES1-IN-3**.



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Caption: The mPGES-1 signaling pathway in inflammation.



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Caption: Experimental workflow for the characterization of **mPGES1-IN-3**.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **mPGES1-IN-3**^[1].

Human mPGES-1 Enzyme Inhibition Assay

- **Enzyme Preparation:** Microsomes from Sf9 cells overexpressing human mPGES-1 are used as the enzyme source.
- **Reaction Mixture:** The reaction is carried out in a 96-well plate containing potassium phosphate buffer (0.1 M, pH 7.4), 2.5 mM GSH, and the test compound (**mPGES1-IN-3**) at various concentrations.
- **Initiation:** The reaction is initiated by the addition of the substrate, PGH2 (10 μ M).
- **Incubation:** The reaction mixture is incubated for 60 seconds at room temperature.
- **Termination:** The reaction is terminated by the addition of a stop solution containing SnCl₂ to reduce the unreacted PGH2 to PGF2 α .
- **Quantification:** The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA).
- **Data Analysis:** IC50 values are calculated from the concentration-response curves.

A549 Human Lung Carcinoma Cell-Based Assay

- **Cell Culture:** A549 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- **Stimulation:** Cells are seeded in 24-well plates and stimulated with human recombinant IL-1 β (1 ng/mL) for 24 hours to induce the expression of COX-2 and mPGES-1.
- **Inhibitor Treatment:** After stimulation, the cells are washed and treated with various concentrations of **mPGES1-IN-3** for 30 minutes.
- **Arachidonic Acid Addition:** Arachidonic acid (10 μ M) is added to the cells and incubated for 30 minutes.

- **PGE2 Measurement:** The cell culture supernatant is collected, and the concentration of PGE2 is determined by EIA.
- **Data Analysis:** IC50 values are determined from the dose-response inhibition of PGE2 production.

Human Whole Blood Assay

- **Blood Collection:** Fresh human blood is collected from healthy volunteers into heparinized tubes.
- **Inhibitor Incubation:** Aliquots of whole blood are pre-incubated with various concentrations of **mPGES1-IN-3** for 30 minutes at 37°C.
- **LPS Stimulation:** Lipopolysaccharide (LPS) from E. coli (100 µg/mL) is added to the blood samples to induce PGE2 synthesis.
- **Incubation:** The blood is incubated for 24 hours at 37°C.
- **Plasma Separation:** The blood is centrifuged to separate the plasma.
- **PGE2 Quantification:** The concentration of PGE2 in the plasma is measured using an EIA kit.
- **Data Analysis:** IC50 values are calculated based on the inhibition of LPS-induced PGE2 production.

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